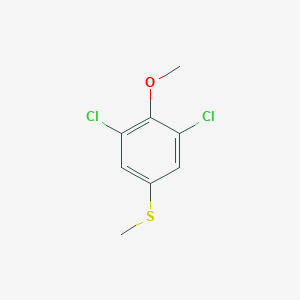
3-Chloro-4-fluoro-benzotrichloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-benzotrichloride (CFBT) is a widely used chemical compound in a variety of scientific research applications. It is a colorless, odorless, and non-flammable liquid that is highly soluble in organic solvents. CFBT has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a catalyst in electrochemical reactions, and a solvent for the extraction of various compounds. CFBT is also a common component in a variety of laboratory experiments due to its low toxicity and relatively low cost.
Scientific Research Applications
3-Chloro-4-fluoro-benzotrichloride, 95% has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, a catalyst in electrochemical reactions, and a solvent for the extraction of various compounds. 3-Chloro-4-fluoro-benzotrichloride, 95% has also been used as a stabilizer for the storage of various organic compounds, as a solvent for the synthesis of polymers and polymeric materials, and as a co-solvent for the preparation of metal complexes.
Mechanism of Action
3-Chloro-4-fluoro-benzotrichloride, 95% is a chlorinated fluorinated compound that is capable of forming hydrogen bonds with a variety of other molecules. This allows it to act as a catalyst for certain reactions and as a solvent for the extraction of compounds. 3-Chloro-4-fluoro-benzotrichloride, 95% is also capable of forming a variety of complexes with other molecules, which can be used to stabilize the compounds and facilitate their transport through a reaction medium.
Biochemical and Physiological Effects
3-Chloro-4-fluoro-benzotrichloride, 95% is generally considered to be non-toxic and non-irritating to the skin, eyes, and respiratory system. It is also not considered to be an environmental hazard, making it a safe choice for use in laboratory experiments. However, it should be handled with caution as it can cause skin, eye, and respiratory irritation if it is inhaled or comes into contact with the skin.
Advantages and Limitations for Laboratory Experiments
3-Chloro-4-fluoro-benzotrichloride, 95% is a relatively inexpensive and widely available chemical compound that can be used in a variety of laboratory experiments. It is also non-flammable and relatively non-toxic, making it safe to use in a laboratory setting. However, it should be handled with caution as it can cause skin, eye, and respiratory irritation if it is inhaled or comes into contact with the skin. Additionally, 3-Chloro-4-fluoro-benzotrichloride, 95% is a volatile compound and should be stored in a well-ventilated area.
Future Directions
3-Chloro-4-fluoro-benzotrichloride, 95% has a wide range of potential applications in the scientific research field. It can be used in a variety of laboratory experiments, including as a reagent in organic synthesis, a catalyst in electrochemical reactions, and a solvent for the extraction of various compounds. Additionally, it can be used as a stabilizer for the storage of organic compounds and as a co-solvent for the preparation of metal complexes. In the future, 3-Chloro-4-fluoro-benzotrichloride, 95% could be used in the development of new materials, the synthesis of new drugs, and the development of new catalysts. Additionally, further research could be conducted to explore the potential applications of 3-Chloro-4-fluoro-benzotrichloride, 95% in the fields of nanotechnology and biotechnology.
Synthesis Methods
3-Chloro-4-fluoro-benzotrichloride, 95% is typically synthesized via a two-step process. The first step involves reacting 4-fluorobenzotrichloride (FBTC) with chlorine gas in an organic solvent such as acetonitrile. This reaction yields 3-chloro-4-fluorobenzotrichloride (3-Chloro-4-fluoro-benzotrichloride, 95%) and hydrochloric acid as byproducts. The second step involves distilling the 3-Chloro-4-fluoro-benzotrichloride, 95% from the reaction mixture, resulting in a 95% pure 3-Chloro-4-fluoro-benzotrichloride, 95% product.
properties
IUPAC Name |
2-chloro-1-fluoro-4-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4F/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMXSJMCWNCBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Calix[6]hydroquinone](/img/structure/B6360106.png)


![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)





